molecular formula C18H17NO2 B183197 3-(1-Benzyl-1H-indol-3-yl)propanoic acid CAS No. 141071-79-6

3-(1-Benzyl-1H-indol-3-yl)propanoic acid

Cat. No.: B183197
CAS No.: 141071-79-6
M. Wt: 279.3 g/mol
InChI Key: QTUJYJWSZIVMMF-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-indol-3-yl)propanoic acid: is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a benzyl group and a propanoic acid moiety, making it a versatile molecule in synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind to specific sites on proteins, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-(1-Benzyl-1H-indol-3-yl)propanoic acid is unique due to its benzyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature enhances its potential as a versatile building block in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(1-benzylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-18(21)11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJYJWSZIVMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393612
Record name 3-(1-Benzyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141071-79-6
Record name 1-(Phenylmethyl)-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141071-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 ml of a solution of 1.00 g of indol-3-ylpropionic acid in dimethyl formamide were added gradually to 4 ml of a suspension of 460 mg (10.6 mmol) of sodium hydride (55% w/v dispersion in mineral oil) in dimethyl formamide at a temperature of -5° C., and the resulting mixture was stirred for 30 minutes at this temperature. After this time, 1.8 g (10.6 mmol) of benzyl bromide was added to the mixture which was then warmed to room temperature, stirred for 10 min, poured into ice-water, and acidified with a 1N aqueous solution of hydrogen chloride. The resulting aqueous layer was extracted with methylene chloride, and the extract was dried over anhydrous magnesium sulfate and then the solvent was removed by evaporation under reduced pressure. The residue was recrystallized from a 1:1 v/v mixture of ethyl acetate and hexane to yield 1.15 g (79%) of the title compound melting at 121°-122° C.
[Compound]
Name
solution
Quantity
8 mL
Type
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Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
460 mg
Type
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Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
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Type
reactant
Reaction Step One
Quantity
1.8 g
Type
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Reaction Step Two
[Compound]
Name
ice water
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Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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